REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3]/[C:4](/[O-:8])=[CH:5]/[N+]#N.[O:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>>[O:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]1[CH2:5][C:4]([O:3][CH2:2][CH3:1])=[O:8]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CCO/C(=C/[N+]#N)/[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |